molecular formula C14H15ClN2O2 B2764220 3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1351619-20-9

3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2764220
CAS No.: 1351619-20-9
M. Wt: 278.74
InChI Key: CAXSLXNTZSTVKS-UHFFFAOYSA-N
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Description

3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety substituted with a chloro group and a cyclopropyl-oxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the pyrrolidinone intermediate. This can be achieved by reacting cyclopropylamine with a suitable acylating agent, such as succinic anhydride, under controlled conditions to form 1-cyclopropyl-5-oxopyrrolidin-3-yl acetic acid.

    Coupling with Benzoyl Chloride: The pyrrolidinone intermediate is then coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Chlorination: The final step involves the chlorination of the benzamide compound using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro substituent at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized benzamide derivatives.

Scientific Research Applications

3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its biological activity and interactions with various biomolecules.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide: Lacks the chloro substituent on the benzene ring.

    3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)aniline: Contains an aniline group instead of the benzamide moiety.

    3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzoic acid: Contains a carboxylic acid group instead of the benzamide moiety.

Uniqueness

3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is unique due to the presence of both the chloro substituent and the cyclopropyl-oxopyrrolidinyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-3-1-2-9(6-10)14(19)16-11-7-13(18)17(8-11)12-4-5-12/h1-3,6,11-12H,4-5,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSLXNTZSTVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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